molecular formula C4H6FIO2 B1301788 Ethyl iodofluoroacetate CAS No. 401-58-1

Ethyl iodofluoroacetate

Cat. No.: B1301788
CAS No.: 401-58-1
M. Wt: 231.99 g/mol
InChI Key: HEEACDPQRCJXKT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl iodofluoroacetate plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been used in enantioselective Reformatsky-type reactions with alkyl aryl ketones, achieving high diastereoselectivities and excellent enantioselectivities . The interactions of this compound with these biomolecules are crucial for its function in biochemical assays and research.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cells can lead to changes in cellular behavior and function, making it a valuable tool in cellular biology research .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific sites on enzymes or proteins is key to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental designs. Long-term studies have shown that this compound can have lasting effects on cellular function, which are crucial for understanding its full range of biochemical activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have also been observed at high doses, highlighting the importance of dosage control in experimental settings .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions are critical for the compound’s function and effectiveness in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its biochemical activity and interactions with other biomolecules .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-fluoro-2-iodoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FIO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEACDPQRCJXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371910
Record name Ethyl iodofluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401-58-1
Record name Ethyl 2-fluoro-2-iodoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl iodofluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl fluoroiodoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using ethyl iodofluoroacetate in asymmetric Reformatsky reactions compared to the traditional ethyl bromodifluoroacetate?

A1: While both reagents can participate in Reformatsky reactions, this compound offers distinct advantages, particularly in reactions with ketones. Research indicates that this compound, when employed in a one-pot reaction with diethylzinc activation, provides superior results compared to the two-step protocol typically used with ethyl bromodifluoroacetate [, ]. Specifically, this compound enables:

  • Higher yields: Reactions with this compound achieve yields ranging from 62-99%, surpassing the yields obtained with the two-step ethyl bromodifluoroacetate method [, ].
  • Improved enantiomeric excesses: Notably, reactions utilizing this compound result in excellent enantiomeric excesses, reaching up to 95%, highlighting its effectiveness in asymmetric synthesis [, ].
  • Operational simplicity: The one-pot procedure with this compound streamlines the reaction, making it more efficient and convenient compared to the multi-step approach required for ethyl bromodifluoroacetate [, ].

Q2: How does the choice of chiral ligand influence the stereochemical outcome of the Reformatsky reaction with this compound?

A2: The selection of the chiral ligand significantly impacts both the yield and enantioselectivity of the Reformatsky reaction involving this compound. For instance:

  • Reactions with aromatic ketones: Utilizing (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol as the chiral ligand has demonstrated remarkable success, achieving high enantiomeric excesses (79-95%) in reactions with various aromatic ketones []. This highlights the crucial role of the ligand in controlling the stereochemical outcome.
  • Reactions with aromatic imines: When targeting aromatic imines, N-methylephedrine emerges as the preferred chiral ligand. This choice, after optimization, has led to good enantiomeric excesses (63-68%), particularly with imines bearing a methoxy group in the ortho-position []. This underscores the importance of tailoring the ligand to the specific substrate for optimal results.

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